

# A Comparative Guide: PD153035 Versus Newer Generation EGFR Inhibitors Like Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the first-generation epidermal growth factor receptor (EGFR) inhibitor, **PD153035**, and the third-generation inhibitor, osimertinib. The information is curated to assist researchers and drug development professionals in understanding the evolution of EGFR inhibitors, their mechanisms of action, efficacy against various EGFR mutations, and the experimental methodologies used for their evaluation.

## Introduction: The Evolution of EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.

**PD153035** emerged as a potent and specific inhibitor of the EGFR tyrosine kinase.[4] As a first-generation TKI, it functions by reversibly competing with adenosine triphosphate (ATP) at the kinase domain of EGFR.



Osimertinib (AZD9291) represents a significant advancement as a third-generation, irreversible EGFR TKI.[5][6] It was specifically designed to be effective against tumors harboring not only the common sensitizing EGFR mutations but also the T790M resistance mutation, which is a major mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][7]

## Mechanism of Action PD153035

**PD153035** is a quinazoline-based, ATP-competitive inhibitor of the EGFR tyrosine kinase.[8] It binds reversibly to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.

#### **Osimertinib**

Osimertinib is a mono-anilino-pyrimidine compound that acts as an irreversible inhibitor of EGFR.[5] It forms a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding leads to a sustained inhibition of EGFR signaling. A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[5][6] This selectivity profile contributes to a wider therapeutic window and a more favorable side-effect profile compared to earlier generation inhibitors.

### **Quantitative Performance Comparison**

The following tables summarize the inhibitory activity (IC50 values) of **PD153035** and osimertinib against various EGFR genotypes. It is important to note that these values are compiled from different studies and experimental conditions may vary.



| Inhibitor                                    | EGFR<br>Genotype          | IC50 (nM)            | Assay Type                 | Reference |
|----------------------------------------------|---------------------------|----------------------|----------------------------|-----------|
| PD153035                                     | Wild-Type (A431<br>cells) | 0.025                | Cell-based phosphorylation | [9]       |
| Over-expressing cell lines                   | < 1000                    | Monolayer<br>culture | [4]                        |           |
| Osimertinib                                  | Wild-Type (LoVo<br>cells) | 493.8                | Cell-based                 | [5]       |
| Exon 19 deletion (LoVo cells)                | 12.92                     | Cell-based           | [5]                        |           |
| L858R                                        | 12                        | Apparent IC50        | [6]                        | _         |
| L858R/T790M<br>(LoVo cells)                  | 11.44                     | Cell-based           | [5]                        | _         |
| L858R/T790M                                  | 1                         | Apparent IC50        | [6]                        |           |
| Exon 19 deletion<br>+ T790M (Ba/F3<br>cells) | 6                         | Cellular             | [10]                       |           |
| L858R + T790M<br>(Ba/F3 cells)               | 74                        | Cellular             | [10]                       | _         |
| G719S+T790M                                  | ~100                      | Cellular             | [11]                       | _         |
| L861Q+T790M                                  | ~100                      | Cellular             | [11]                       |           |

## Resistance Profiles PD153035

Resistance to first-generation EGFR inhibitors like **PD153035** is a significant clinical challenge. The primary mechanisms of acquired resistance include:

Secondary mutations in the EGFR kinase domain: The most common is the T790M
 "gatekeeper" mutation in exon 20, which increases the affinity of the receptor for ATP,



thereby reducing the potency of ATP-competitive inhibitors.

- Activation of bypass signaling pathways: Upregulation of alternative receptor tyrosine kinases (e.g., MET, HER2) can activate downstream signaling pathways independently of EGFR, rendering the cells resistant to EGFR inhibition.[12][13]
- Constitutive activation of downstream mediators: Mutations in components of the downstream signaling cascades, such as PIK3CA or KRAS, can lead to pathway activation even when EGFR is inhibited.[12]

#### **Osimertinib**

Despite its efficacy against the T790M mutation, acquired resistance to osimertinib eventually develops. The mechanisms are diverse and can be broadly categorized as EGFR-dependent and EGFR-independent.[2][7][12]

- EGFR-dependent mechanisms:
  - Tertiary mutations in the EGFR kinase domain: The most frequently observed is the C797S mutation, which prevents the covalent binding of osimertinib to the C797 residue.
     [3][7] Other less common mutations include L718Q and G796S.[3]
- EGFR-independent mechanisms:
  - Bypass pathway activation: Amplification or activating mutations in other receptor tyrosine kinases (e.g., MET, HER2, FGFR) or signaling molecules (e.g., KRAS, BRAF, PIK3CA) can reactivate downstream pathways.[12][14]
  - Histological transformation: A subset of tumors can undergo phenotypic changes, such as transformation from NSCLC to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[12][14]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize EGFR inhibitors.



### **EGFR Kinase Assay (Biochemical)**

Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of purified EGFR protein.

#### Materials:

- Purified recombinant EGFR enzyme (wild-type or mutant)
- Kinase substrate (e.g., a synthetic peptide like PTP1B (Tyr66) or a generic substrate like poly(Glu, Tyr))
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA)[15]
- Test compounds (PD153035, osimertinib) dissolved in DMSO
- 96-well or 384-well plates
- Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or phospho-specific antibodies for ELISA-based detection)
- Plate reader (luminescence or absorbance)

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Reaction Setup: a. Add a small volume of the diluted compound or DMSO (vehicle control) to
  the wells of the assay plate. b. Add the EGFR enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c.
  To initiate the kinase reaction, add a mixture of the kinase substrate and ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).



- Detection: a. Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction by adding a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[16] b. ELISA-based: Stop the reaction and transfer the contents to an antibody-coated plate that captures the phosphorylated substrate. Detect the captured phosphopeptide using a labeled secondary antibody.
- Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. The
  percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the
  concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by
  fitting the data to a dose-response curve.

### **Cell Viability Assay (MTT Assay)**

Objective: To determine the effect of EGFR inhibitors on the metabolic activity and proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines with known EGFR status (e.g., A549 for WT, HCC827 for exon 19 deletion, H1975 for L858R/T790M)
- Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (PD153035, osimertinib) dissolved in DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- Microplate reader

#### Procedure:



- Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.
   Replace the existing medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[18]
- MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
   During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]
- Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570
  nm using a microplate reader. The percentage of cell viability is calculated relative to the
  vehicle-treated control cells. The IC50 value is determined by plotting the percentage of
  viability against the log of the inhibitor concentration and fitting the data to a dose-response
  curve.

## Visualizations EGFR Signaling Pathway and Inhibition Points





Click to download full resolution via product page

Caption: EGFR signaling pathway and points of inhibition by **PD153035** and osimertinib.



## **Experimental Workflow for EGFR Inhibitor Screening**



Click to download full resolution via product page



Caption: A typical experimental workflow for screening EGFR inhibitors using a cell-based assay.

#### Conclusion

The comparison between **PD153035** and osimertinib highlights the significant evolution of EGFR inhibitors in cancer therapy. While **PD153035** demonstrated the potential of targeting EGFR, its efficacy was limited by the development of resistance, primarily through the T790M mutation. Osimertinib, with its irreversible mechanism and selectivity for mutant EGFR, including T790M, represents a major therapeutic advance, offering improved efficacy and a better safety profile. However, the emergence of new resistance mechanisms to osimertinib, such as the C797S mutation, underscores the ongoing need for the development of next-generation inhibitors and combination strategies to combat the dynamic nature of cancer. This guide provides a foundational understanding for researchers to build upon in the quest for more durable and effective cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acquired resistance mechanisms to osimertinib: The constant battle PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. cellagentech.com [cellagentech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay -Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. texaschildrens.org [texaschildrens.org]
- To cite this document: BenchChem. [A Comparative Guide: PD153035 Versus Newer Generation EGFR Inhibitors Like Osimertinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662475#pd153035-versus-newer-generation-egfr-inhibitors-like-osimertinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com